molecular formula C11H16N2O B1677110 m-Hydroxybenzylpiperazine CAS No. 443694-34-6

m-Hydroxybenzylpiperazine

Cat. No.: B1677110
CAS No.: 443694-34-6
M. Wt: 192.26 g/mol
InChI Key: APDLKHAYHYJBDP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Hydroxybenzylpiperazine typically involves the reaction of piperazine with 3-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{Piperazine} + \text{3-Hydroxybenzyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced to form the corresponding benzyl alcohol derivative. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a halide.

Major Products:

    Oxidation: this compound can be oxidized to form this compound ketone.

    Reduction: The reduction reaction yields this compound alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

    Industry: m-Hydroxybenzylpiperazine is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of m-Hydroxybenzylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and behavior. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing its effects.

Comparison with Similar Compounds

m-Hydroxybenzylpiperazine can be compared with other piperazine derivatives such as benzylpiperazine and 1-(3-chlorophenyl)piperazine. While all these compounds share a common piperazine core, their functional groups and resulting biological activities differ significantly:

    Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.

    1-(3-Chlorophenyl)piperazine: Exhibits psychoactive effects and is used in research related to serotonin receptors.

The unique presence of the hydroxy group in this compound distinguishes it from these similar compounds, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLKHAYHYJBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443694-34-6
Record name m-Hydroxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-HYDROXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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